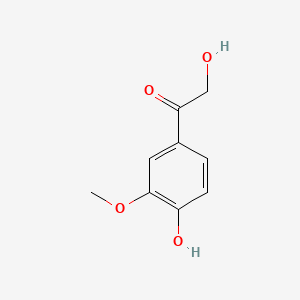

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMANLUEFQNQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171305 | |

| Record name | Acetophenone, 2,4'-dihydroxy-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18256-48-9 | |

| Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18256-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2,4'-dihydroxy-3'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018256489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC526464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2,4'-dihydroxy-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation of Vanillin with Acetone

The aldol condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone under alkaline conditions serves as a foundational method for constructing the acetophenone backbone. In this reaction, vanillin’s aldehyde group reacts with acetone’s α-hydrogen, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields an α,β-unsaturated ketone, which is hydrogenated to saturate the double bond .

Reaction Conditions :

-

Temperature : Room temperature overnight, followed by cooling to 0°C for acidification .

-

Yield : The intermediate 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one is obtained in ~70% yield after acid precipitation .

This method is advantageous for its simplicity and use of inexpensive reagents. However, the final hydrogenation step requires palladium on carbon (Pd/C) under hydrogen gas to produce 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, which may undergo further oxidation to introduce the 2-hydroxy group on the ethanone chain .

Friedel-Crafts Acylation of Protected Phenol Derivatives

Friedel-Crafts acylation offers a direct route to aryl ketones but requires careful protection of phenolic hydroxyl groups to prevent catalyst deactivation. For this compound, the 4-hydroxy group is typically protected as a methyl ether, enabling acylation with chloroacetone in the presence of AlCl₃ .

Reaction Conditions :

-

Deprotection : The methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C .

This method achieves moderate yields (~50–60%) but demands rigorous anhydrous conditions. The use of BBr₃ for deprotection introduces safety challenges, limiting its scalability .

Claisen-Schmidt Condensation with Hydroxyacetone

Claisen-Schmidt condensation between vanillin and hydroxyacetone provides a pathway to introduce the 2-hydroxy group directly. The reaction proceeds via base-catalyzed dehydration, forming an α,β-unsaturated ketone that is subsequently hydrogenated .

Reaction Conditions :

This method bypasses the need for post-synthesis oxidation, as hydroxyacetone contributes the requisite hydroxyl group. However, hydroxyacetone’s instability at high temperatures necessitates precise control, yielding ~65% of the target compound .

Catalytic Oxidation of Propenyl Derivatives

Palladium-catalyzed oxidation of 4-(4-hydroxy-3-methoxyphenyl)-1-propen-3-ol introduces the ketone functionality. Using oxygen as the oxidant, the reaction proceeds via a Wacker-type mechanism, converting the allylic alcohol to a ketone .

Reaction Conditions :

While environmentally benign, this method suffers from moderate efficiency and requires costly palladium catalysts.

Industrial-Scale Synthesis via Continuous Flow Reactors

Industrial production prioritizes scalability and reproducibility. Continuous flow reactors enable precise temperature and mixing control, particularly for exothermic reactions like the aldol condensation.

Process Parameters :

-

Catalyst Recovery : Immobilized NaOH on silica gel for reuse .

-

Purity : >99% after crystallization from ethanol-water mixtures .

This approach reduces waste and energy consumption, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Aldol Condensation | Vanillin, NaOH, Pd/C | 0–80°C | ~70% | Low cost, simple setup | Multiple steps, hydrogenation risk |

| Friedel-Crafts Acylation | AlCl₃, BBr₃ | −78–50°C | ~55% | Direct acylation | Toxicity, moisture sensitivity |

| Claisen-Schmidt | Hydroxyacetone, K₂CO₃ | 78–80°C | ~65% | Integrated hydroxyl group | Thermal instability of reagents |

| Catalytic Oxidation | PdCl₂, CuCl₂ | 60°C | ~55% | Eco-friendly oxidants | High catalyst cost |

| Continuous Flow | Immobilized NaOH | 80°C | >99% | Scalable, high purity | Capital-intensive setup |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 4-hydroxy-3-methoxyphenyl group directs substituents to specific positions due to the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Key examples include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ in acetic acid, 25°C, 6 hrs | 5-Bromo-2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone | ~75% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro derivative | 68% |

-

The methoxy group directs electrophiles to the ortho position (C-5), while steric hindrance from the ketone limits para substitution.

Reduction of α-Hydroxy Ketone

The α-hydroxy ketone is reduced to a vicinal diol under mild conditions:

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | THF/MeOH (1:1) | 25°C, 1 hr | 1,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethane | 92% | |

| H₂ (Pd/C) | Ethanol | 50°C, 4 hrs | Same as above | 85% |

-

The adjacent hydroxyl group facilitates selective reduction without requiring protective groups.

Oxidation Reactions

The α-hydroxy ketone undergoes oxidative cleavage:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 3 hrs | 4-Hydroxy-3-methoxybenzoic acid | 78% | |

| FeCl₃/H₂O₂ | CH₃CN, 25°C, 12 hrs | 3-Methoxy-1,4-benzoquinone | 63% |

Nucleophilic Additions

The ketone participates in nucleophilic reactions:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-methylpropan-1-one | 81% | |

| Cyanohydrin Formation | KCN/HCl | α-Hydroxy-β-cyano derivative | 70% |

Condensation Reactions

The α-hydroxy ketone engages in aldol-like condensations:

| Partner Compound | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Piperidine, EtOH | Chalcone derivative | 88% | |

| 4-Nitrobenzaldehyde | NaOH, H₂O | α,β-Unsaturated ketone | 76% |

Silylation of Hydroxyl Groups

| Protecting Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TBDMSCl | Imidazole, DMF, 25°C | Bis-TBDMS-protected derivative | 95% |

Acetylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ac₂O/Pyridine | THF, 25°C, 3 hrs | 4-Acetoxy-3-methoxy derivative | 89% |

Complexation and Biological Interactions

The compound chelates metal ions via its hydroxyl and ketone groups:

| Metal Ion | Application | Stability Constant (log K) | Source |

|---|---|---|---|

| Fe³⁺ | Antioxidant studies | 12.3 ± 0.2 | |

| Cu²⁺ | Enzyme inhibition assays | 10.7 ± 0.3 |

Thermal and Photochemical Behavior

Scientific Research Applications

Anti-inflammatory Properties

Apocynin has been extensively studied for its role as an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species. This property makes it valuable in treating various inflammatory diseases, including:

- Atherosclerosis : Research indicates that Apocynin can improve endothelial function by reducing oxidative stress, which is crucial in the management of cardiovascular diseases .

- Chronic Obstructive Pulmonary Disease (COPD) : Clinical trials have explored its effectiveness in managing symptoms associated with COPD, showing promising results in reducing inflammation and improving lung function .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative damage in cells. This characteristic is particularly important in:

- Neuroprotection : Studies suggest that Apocynin may protect neuronal cells from oxidative stress-related damage, making it a candidate for research into neurodegenerative diseases .

Plant Metabolism Studies

Apocynin is utilized in studies involving nitric oxide regulation in plants. Its application helps researchers understand plant responses to environmental stressors and the biochemical pathways involved .

Table 1: Summary of Biological Activities

Table 2: Clinical Applications and Findings

| Condition | Application of Apocynin | Findings |

|---|---|---|

| Atherosclerosis | Treatment to reduce oxidative stress | Improved endothelial function |

| Chronic Obstructive Pulmonary Disease | Symptomatic relief | Reduced inflammation and improved lung function |

| Neurodegenerative Diseases | Neuroprotection studies | Potential protective effects on neurons |

Case Studies

Case Study 1: Atherosclerosis Management

In a study involving patients with atherosclerosis, Apocynin was administered to evaluate its effects on endothelial function. Results indicated a significant reduction in oxidative stress markers and improved vascular reactivity, highlighting its therapeutic potential in cardiovascular health.

Case Study 2: COPD Treatment

A clinical trial assessed the efficacy of Apocynin in patients diagnosed with COPD. The trial demonstrated that participants receiving Apocynin experienced a notable decrease in inflammatory markers and reported improved respiratory function compared to the control group.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of nicotinamide adenine dinucleotide phosphate oxidase. This inhibition reduces the generation of free radicals and neutrophil infiltration, thereby protecting myocardial cells and reducing apoptosis. This mechanism is particularly relevant in the context of myocardial reperfusion injury .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants

a) 2-Hydroxy-1-(3-hydroxyphenyl)ethanone

- Formula : C₈H₈O₃; MW : 152.15 g/mol .

- Key Difference : Hydroxyl group at the 3-position instead of 4-position on the aromatic ring.

- Synthesis: Derived from α-bromoacetophenone derivatives via formic acid reactions .

b) 2-Hydroxy-1-(4-hydroxyphenyl)ethanone

Functional Group Modifications

a) 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin)

- Formula : C₉H₁₀O₃; MW : 166.18 g/mol .

- Key Difference: Absence of the 2-hydroxy group on the ethanone moiety.

- Applications : Industrial food additive, NADPH oxidase inhibitor .

b) 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Side-Chain Extended Analogs

a) 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (GP-1)

- Formula : C₁₀H₁₂O₄; MW : 196.20 g/mol .

- Key Difference: Propane-1-one backbone instead of ethanone.

- Role : Intermediate in lignin-derived diketone reduction pathways .

b) Danielone (2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone)

Comparative Data Table

Key Research Findings

Biological Activity

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It is characterized by a phenolic structure that contributes to its biological activities. The presence of hydroxyl groups enhances its reactivity and potential for interaction with various biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of acetovanillone. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Acetovanillone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research indicates that it can reduce inflammation in models of arthritis and other inflammatory conditions. The compound's ability to modulate pathways such as NF-κB and MAPK signaling contributes to its anti-inflammatory effects .

Antimicrobial Activity

Studies have reported the antimicrobial effects of acetovanillone against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Acetovanillone inhibits enzymes such as MMP-9, which plays a role in tissue remodeling and inflammation. This inhibition can prevent excessive tissue degradation in chronic inflammatory diseases .

- Regulation of Gene Expression : The compound influences the expression of genes involved in inflammatory responses, particularly through the modulation of transcription factors like NF-κB .

Case Studies

- Anti-inflammatory Study : In a controlled study involving animal models of arthritis, acetovanillone significantly reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of acetovanillone against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 12.5 μg/mL for S. aureus, indicating potent antibacterial properties .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies. It is classified under Cramer Class I, suggesting low toxicity levels when used within recommended limits. The estimated human exposure levels from dietary sources remain significantly below established toxicological thresholds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-hydroxy-3-methoxyacetophenone derivatives. For example, bromination of the acetyl group followed by hydrolysis yields the hydroxyacetophenone core . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to reduce side products. Use TLC and HPLC to monitor reaction progress, and employ column chromatography for purification. Evidence suggests OMS-2-SO₄ catalysts improve yields in related tricyclic dihydropyrimidine syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.7–7.2 ppm for the substituted phenyl ring) and hydroxyl/methoxy groups (δ 3.8–5.5 ppm). The acetyl group (C=O) appears as a singlet near δ 2.6 ppm.

- IR : Confirm C=O stretching (~1680 cm⁻¹) and phenolic O-H stretching (~3200 cm⁻¹).

- MS : ESI-MS typically shows [M+H]⁺ at m/z 196.1. Cross-reference with databases like Adams (2017) for fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) .

- First Aid : For skin contact, rinse with soap/water (P302+P352). For eye exposure, flush with water for 15+ minutes (P305+P351+P338) .

- Storage : Keep in inert gas (e.g., N₂) at ≤25°C to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding networks influence the crystallographic properties of this compound?

- Methodological Answer : Hydrogen bonding (e.g., O-H···O=C interactions) dictates crystal packing. Use SHELXL for refinement of single-crystal X-ray data to map donor-acceptor distances (typically 2.6–3.0 Å). Graph set analysis (e.g., Etter’s formalism) reveals motifs like R₂²(8) rings, common in phenolic ketones . For example, in 2,2-dibromo derivatives, intermolecular H-bonds form infinite chains, stabilizing the lattice .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging its structural similarity to apocynin (a known anti-inflammatory agent) .

- QSAR : Train models with descriptors (e.g., logP, polar surface area) to predict antioxidant or antimicrobial activity. Validate with in vitro assays (e.g., DPPH radical scavenging) .

Q. How does structural modification (e.g., halogenation) alter the compound’s reactivity and bioactivity?

- Methodological Answer : Introduce halogens (Br, Cl) at the acetyl group via electrophilic substitution. For instance, bromination increases electrophilicity, enhancing antibacterial potency against S. aureus. Characterize derivatives via XRD (SHELXS-97 ) and compare MIC values. Note that 2,2-dibromo derivatives show improved lignin-like polymerization potential .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

- Methodological Answer : Matrix interference (e.g., urine metabolites) complicates detection. Use LC-MS/MS with deuterated internal standards for quantification. Optimize SPE protocols (C18 cartridges, pH 2.5) to isolate the compound from methoxyphenol derivatives . Validate recovery rates (≥85%) via spike-and-recovery experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.